
1-(6-Bromopyridin-3-yl)propan-1-one
概要
説明
1-(6-Bromopyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C10H8BrNO. It is commonly referred to as 6-Bromo-3-pyridylacetone or simply BPA. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The exact mechanism of action of 1-(6-Bromopyridin-3-yl)propan-1-one is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, due to its unique molecular structure.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(6-Bromopyridin-3-yl)propan-1-one. However, some studies have suggested that it may have potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(6-Bromopyridin-3-yl)propan-1-one in lab experiments is its high purity and stability. However, one of the main limitations of using BPA is its relatively high cost compared to other similar compounds.
将来の方向性
There are several potential future directions for research involving 1-(6-Bromopyridin-3-yl)propan-1-one. Some of these include:
1. Further studies on the mechanism of action of BPA, to better understand its potential applications in various chemical reactions.
2. Development of new synthetic methods for BPA, to reduce the cost and increase the availability of this compound.
3. Investigation of the potential therapeutic applications of BPA, particularly in the treatment of cancer and Alzheimer's disease.
4. Exploration of the use of BPA as a building block for the synthesis of new organic compounds, with potential applications in various fields.
In conclusion, 1-(6-Bromopyridin-3-yl)propan-1-one is a unique and promising chemical compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in various areas.
科学的研究の応用
1-(6-Bromopyridin-3-yl)propan-1-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPA is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds.
特性
IUPAC Name |
1-(6-bromopyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTLRVLXKVIDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-3-yl)propan-1-one | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

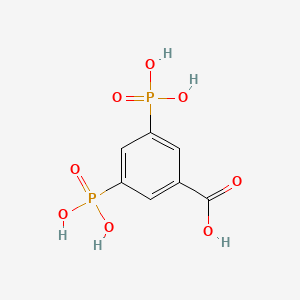
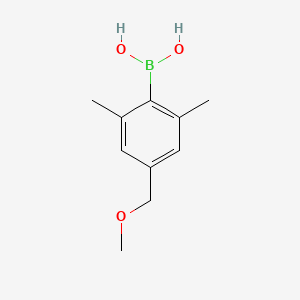
![3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220205.png)
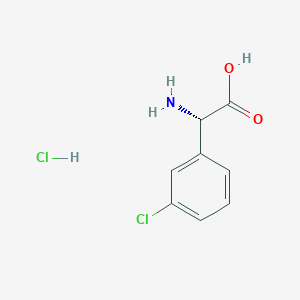
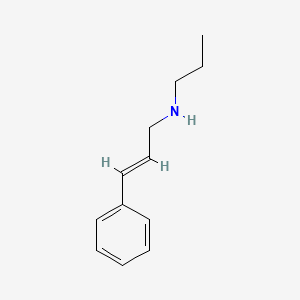

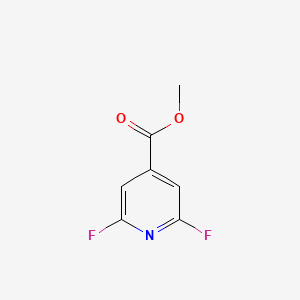
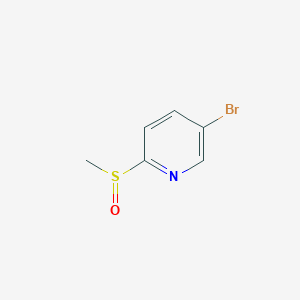
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride](/img/structure/B3220245.png)
![4-{[(Pyridin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B3220249.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B3220258.png)


![(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol](/img/structure/B3220278.png)